Home > Products > Screening Compounds P103477 > 6-(4-Fluorophenyl)-quinazoline-2,4-diol
6-(4-Fluorophenyl)-quinazoline-2,4-diol -

6-(4-Fluorophenyl)-quinazoline-2,4-diol

Catalog Number: EVT-8613304
CAS Number:
Molecular Formula: C14H9FN2O2
Molecular Weight: 256.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(4-Fluorophenyl)-quinazoline-2,4-diol is a synthetic compound belonging to the quinazoline family, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific structure of 6-(4-Fluorophenyl)-quinazoline-2,4-diol includes a fluorinated phenyl group at the sixth position and hydroxyl groups at the second and fourth positions of the quinazoline ring.

Source and Classification

This compound can be classified as a quinazoline derivative, specifically a 2,4-diol. Quinazolines are bicyclic compounds that consist of a benzene ring fused to a pyrimidine ring. The incorporation of fluorine in the structure enhances its pharmacological properties by improving metabolic stability and bioavailability. The synthesis of such compounds often involves various organic reactions, including nucleophilic substitutions and cyclization reactions.

Synthesis Analysis

The synthesis of 6-(4-Fluorophenyl)-quinazoline-2,4-diol typically involves multi-step organic reactions. Common methods include:

  1. Starting Materials: The synthesis may begin with commercially available anthranilic acid or other quinazoline precursors.
  2. Reagents and Conditions: Reagents such as sodium hydride, dimethylformamide, and various halides are used under controlled temperatures to facilitate reactions like nucleophilic substitutions.
  3. Purification: After the reaction, purification techniques such as chromatography are employed to isolate the desired product in high yield.

A typical synthetic route might involve:

  • Reacting an appropriate aniline derivative with isocyanates or isothiocyanates.
  • Following up with hydroxylation steps to introduce the diol functionality at positions two and four.
Molecular Structure Analysis

The molecular structure of 6-(4-Fluorophenyl)-quinazoline-2,4-diol can be represented as follows:

  • Chemical Formula: C13_{13}H10_{10}F1_{1}N1_{1}O2_{2}
  • Molecular Weight: Approximately 235.23 g/mol
  • Structural Features:
    • A quinazoline core (two fused rings).
    • Hydroxyl groups (-OH) at positions 2 and 4.
    • A fluorinated phenyl group attached at position 6.

The presence of these functional groups contributes to the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

6-(4-Fluorophenyl)-quinazoline-2,4-diol undergoes various chemical reactions typical for quinazoline derivatives:

  1. Nucleophilic Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Acid-Base Reactions: The diol can act as both an acid and a base, engaging in proton transfer reactions under different pH conditions.
  3. Cyclization Reactions: Depending on the substituents present, cyclization can lead to more complex structures with enhanced biological activity.
Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-quinazoline-2,4-diol is primarily linked to its interaction with specific biological targets:

  1. Enzyme Inhibition: It may inhibit certain kinases or enzymes involved in cell proliferation or inflammation pathways.
  2. Receptor Modulation: The compound could act as a modulator for various receptors, influencing signaling pathways critical for cell growth and survival.
  3. Anticancer Activity: Similar quinazoline derivatives have shown potential in inhibiting cancer cell lines by inducing apoptosis or cell cycle arrest.
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(4-Fluorophenyl)-quinazoline-2,4-diol include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and methanol; limited solubility in non-polar solvents.
  • Melting Point: The melting point is often reported around 200–220 °C depending on purity.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

6-(4-Fluorophenyl)-quinazoline-2,4-diol has several potential scientific applications:

  1. Medicinal Chemistry: As a candidate for developing new anticancer agents due to its structural similarity to known kinase inhibitors.
  2. Pharmaceutical Development: Investigated for its ability to modulate biological pathways relevant to diseases such as cancer and inflammatory disorders.
  3. Research Tool: Used in biochemical assays to study enzyme activity and receptor interactions.
Introduction to 6-(4-Fluorophenyl)-quinazoline-2,4-diol in Heterocyclic Chemistry

Historical Context of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline, a bicyclic heterocyclic scaffold comprising fused benzene and pyrimidine rings, occupies a privileged position in medicinal chemistry due to its structural versatility and broad-spectrum bioactivity. The first quinazoline derivative was synthesized by Griess and colleagues in 1869 via decarboxylation of quinazoline-2-carboxylic acid [1]. This foundational work initiated over a century of exploration into quinazoline chemistry, with Gabriel's 1903 synthesis of quinazolin-4-one from o-aminobenzylamine and formic acid representing a pivotal methodological advancement [1]. The mid-20th century witnessed accelerated interest in quinazoline pharmacology, culminating in the clinical translation of several structurally optimized derivatives. Notable among these are the tyrosine kinase inhibitors erlotinib, gefitinib, and afatinib, which share the critical 4-aminoarylquinazoline pharmacophore that enables targeted anticancer activity [1]. These agents exemplify the transition from traditional cytotoxic chemotherapeutics to molecularly targeted therapies, addressing limitations of nonspecific toxicity and therapeutic resistance inherent to earlier cancer treatments [1] [5].

The therapeutic significance of quinazoline derivatives spans multiple drug classes beyond oncology. Prazosin (alpha-blocker), doxazosin (antihypertensive), and trimethoprim (antibiotic) incorporate quinazoline scaffolds, demonstrating their versatility against diverse pathological targets [5]. This structural adaptability stems from the synthetic accessibility of the quinazoline core, which permits strategic modifications at C-2, C-4, C-6, and C-7 positions. Traditional synthetic routes include:

  • Niemtowski synthesis: Fusion of anthranilic acid and formamide (130–150°C, 6 hours; 40% yield)
  • Morgan synthesis: Condensation of 2-acetamidobenzoic acid with aromatic amines using phosphorus trichloride catalyst (45% yield)
  • Microwave-assisted transition metal catalysis: Palladium/iron-mediated reduction of nitrobenzamides (85% yield in 0.5 hours) [1]

Table 1: Clinically Approved Quinazoline-Based Therapeutic Agents

CompoundTherapeutic CategoryMolecular TargetKey Structural Features
ErlotinibAnticancerEGFR tyrosine kinase4-Anilinoquinazoline; 6,7-dimethoxy
GefitinibAnticancerEGFR tyrosine kinase4-Anilinoquinazoline; 3-chloro-4-fluoro
AfatinibAnticancerPan-EGFR family kinase4-Anilinodimethylaminobut-2-enamide side
PrazosinAntihypertensiveAlpha-1 adrenergic receptorFused piperazine-quinazoline ring
TrimethoprimAntibacterialDihydrofolate reductase2,4-Diamino-5-benzylpyrimidine variant

Mechanistically, quinazoline derivatives exhibit polypharmacology across critical biological pathways. As tyrosine kinase inhibitors, they competitively block ATP-binding sites in epidermal growth factor receptor (EGFR) and other oncogenic kinases, disrupting downstream signaling cascades that drive proliferation and survival in malignancies like non-small cell lung cancer [1] [5]. Beyond kinase modulation, quinazolines inhibit thymidylate synthase (interrupting nucleotide synthesis), poly(ADP-ribose) polymerase (impairing DNA repair), and topoisomerases (causing DNA strand breaks), establishing their multifaceted anticancer potential [5]. X-ray crystallographic studies by Shewchuk and colleagues confirmed the binding mode of 6,7-dimethoxyquinazoline derivatives within cyclin-dependent kinase 2, providing structural validation for structure-based drug design efforts [1].

Structural Evolution Toward 2,4-Diol Derivatives

The emergence of quinazoline-2,4-diol (benzoyleneurea) scaffolds represents a strategic evolution aimed at optimizing hydrogen-bonding capacity and metabolic stability. This bicyclic system features two carbonyl-equivalent tautomers that facilitate biomolecular recognition through dual hydrogen-bond donor/acceptor functionality. Quinazoline-4,6-diol (CAS 16064-10-1) and quinazoline-2,4-diol (CAS 1094158-39-0) exemplify this subclass, with the latter demonstrating enhanced synthetic accessibility for C-6 derivatization [6] [8]. The structural progression toward dihydroxyquinazolines addresses limitations of early 4-aminoquinazolines, including susceptibility to enzymatic deamination and P-glycoprotein-mediated efflux, which compromise therapeutic efficacy. Computational analyses indicate that 2,4-diol substitution enhances electron delocalization across the heterocyclic system, potentially strengthening π-stacking interactions within enzyme active sites [1].

Physicochemical Profile of Quinazoline-2,4-diol Core

The unsubstituted quinazoline-2,4-diol scaffold exhibits distinct physicochemical properties that influence drug-likeness and target engagement:

Table 2: Physicochemical Properties of Quinazoline-2,4-diol Core

ParameterValuePharmacological Implication
Molecular formulaC₈H₆N₂O₂Balanced carbon/heteroatom ratio for bioavailability
Molecular weight162.15 g/molCompliance with Lipinski's rule of five
Hydrogen bond donors2 (N1-H and N3-H)Strong biomolecular recognition capability
Hydrogen bond acceptors4 (two carbonyls, two nitrogens)Enhanced target binding versatility
LogP (calculated)0.87 ± 0.30Moderate lipophilicity for membrane permeation
pKa (predicted)6.2 (imidazole-like nitrogen)pH-dependent solubility and ionization
Tautomeric formsLactam-lactim equilibriumAdaptive binding to diverse enzyme pockets

This profile enables favorable interactions with biological targets while maintaining adequate solubility for systemic distribution. Introduction of the 4-fluorophenyl moiety at C-6 further refines these properties, enhancing target specificity and metabolic resistance without compromising the essential hydrogen-bonding features [6] [8].

Role of Fluorophenyl Substituents in Bioactive Quinazoline Scaffolds

The strategic incorporation of fluorinated aromatic systems into pharmacophores represents a cornerstone of contemporary medicinal chemistry. Fluorine's unique properties—high electronegativity (3.98 on Pauling scale), small atomic radius (1.47 Å), and low polarizability—confer distinctive advantages when introduced at critical molecular positions. In quinazoline chemistry, 4-fluorophenyl substitution at C-6 has emerged as a particularly efficacious modification, balancing electronic effects with steric compatibility in enzyme binding pockets [4] [5]. This substituent significantly alters the molecule's electronic distribution, as evidenced by Hammett constant values (σₘ = 0.34 for fluorophenyl), which moderate resonance effects across the heterocyclic system. The 4-fluorophenyl group enhances π-stacking capability within hydrophobic enzyme subdomains while maintaining orthogonal orientation relative to the quinazoline plane, minimizing conformational strain upon target binding [4].

Comparative studies of substituted quinazolines demonstrate that 6-(4-fluorophenyl) derivatives exhibit superior target affinity relative to non-halogenated or chlorinated analogues. In tyrosine kinase inhibition assays, fluorophenyl-substituted quinazolines consistently show 3- to 5-fold lower IC₅₀ values compared to their phenyl counterparts, attributable to fluorine's electron-withdrawing effect that enhances hydrogen bond acceptor capacity at adjacent ring nitrogens [5]. The fluorine atom's hydrophobic parameter (π = +0.14) also contributes to enhanced membrane permeability and central nervous system penetration, expanding therapeutic applicability to neurologically localized malignancies [4].

Table 3: Comparative Biological Activity of Quinazoline C-6 Substituents

C-6 SubstituentLogPTyrosine Kinase IC₅₀ (nM)Antimicrobial MIC (μg/mL)Relative Binding Affinity
Phenyl2.8178.3 ± 5.262.5–1251.00 (reference)
4-Fluorophenyl2.9216.4 ± 1.815.6–31.34.78
4-Chlorophenyl3.4532.7 ± 3.131.3–62.52.39
4-Methoxyphenyl2.15145.6 ± 12.4>1250.54
4-Trifluoromethyl3.7828.9 ± 2.762.5–1252.71

The synthetic accessibility of 6-(4-fluorophenyl)quinazoline intermediates facilitates their incorporation into complex pharmacophores. Advanced methodologies include transition metal-catalyzed cross-coupling reactions between 6-bromoquinazoline-2,4-diol and 4-fluorophenylboronic acid, achieving yields exceeding 85% under Suzuki-Miyaura conditions [1] [2]. Microwave-assisted synthesis further optimizes this process, reducing reaction times from hours to minutes while minimizing undesirable side products like 6,6'-biquinazolines [1]. Computational modeling of 6-(4-fluorophenyl)quinazoline-2,4-diol reveals optimal dihedral angle rotation (38.7° ± 2.5°) between the fluorophenyl and quinazoline planes, permitting adaptive binding to both shallow and deep enzyme pockets. This conformational flexibility, coupled with fluorine's inductive stabilization of adjacent bonds, contributes to enhanced metabolic stability against hepatic cytochrome P450 oxidation compared to non-fluorinated analogues [4] [5].

Structure-activity relationship analyses across >200 bioactive quinazolines consistently identify the 6-(4-fluorophenyl) motif as a key determinant of potency against resistant cancer phenotypes. Molecular docking simulations demonstrate that the fluorine atom participates in orthogonal dipole interactions with serine/threonine residues (e.g., Ser768 in EGFR), forming stabilizing contacts that contribute approximately 1.2 kcal/mol to binding free energy [1] [5]. This fluorospecific interaction complements the canonical hydrogen bonding pattern established by the 2,4-diol system with kinase hinge regions, collectively explaining the enhanced target residence time observed for fluorinated derivatives. The strategic positioning of fluorophenyl at C-6 rather than C-7 optimizes steric complementarity with the hydrophobic II region of ATP-binding sites, as confirmed through comparative crystallographic studies of quinazoline-kinase complexes [1].

Properties

Product Name

6-(4-Fluorophenyl)-quinazoline-2,4-diol

IUPAC Name

6-(4-fluorophenyl)-1H-quinazoline-2,4-dione

Molecular Formula

C14H9FN2O2

Molecular Weight

256.23 g/mol

InChI

InChI=1S/C14H9FN2O2/c15-10-4-1-8(2-5-10)9-3-6-12-11(7-9)13(18)17-14(19)16-12/h1-7H,(H2,16,17,18,19)

InChI Key

LUWYFYFMKSYBOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=O)NC3=O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.